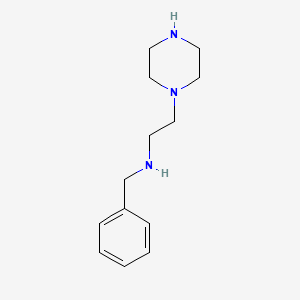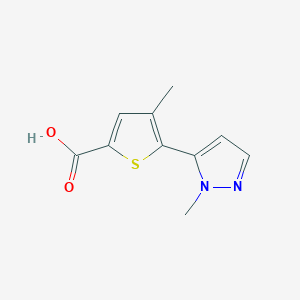![molecular formula C14H12O B8761755 [1,1'-Biphenyl]-4-ol, 4'-ethenyl- CAS No. 93249-93-5](/img/structure/B8761755.png)
[1,1'-Biphenyl]-4-ol, 4'-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-ol, 4’-ethenyl-: is an organic compound with the molecular formula C14H12 and a molecular weight of 180.2451 g/mol . It is also known by other names such as Biphenyl, 4-vinyl- and p-Phenylstyrene . This compound consists of two benzene rings connected by a single bond, with a hydroxyl group (-OH) on one ring and an ethenyl group (-CH=CH2) on the other .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-ethenyl- can be achieved through various methods. One common method involves the vinylation of biphenyl . This process typically includes the reaction of biphenyl with vinyl halides in the presence of a palladium catalyst under basic conditions . Another method involves the Grignard reaction , where a Grignard reagent reacts with a suitable biphenyl derivative to introduce the ethenyl group .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-ol, 4’-ethenyl- often involves large-scale catalytic processes . These processes utilize palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . This method is favored due to its high efficiency and selectivity in producing the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, such as nitration or halogenation .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of ethyl derivatives
Substitution: Formation of nitro or halogenated biphenyl derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,1’-Biphenyl]-4-ol, 4’-ethenyl- is used as a building block for the synthesis of more complex organic molecules . It is also employed in polymer chemistry for the production of polystyrene derivatives .
Biology and Medicine: . It is also being explored for its antimicrobial properties .
Industry: In the industrial sector, [1,1’-Biphenyl]-4-ol, 4’-ethenyl- is used in the manufacture of plastics and resins . It is also utilized in the production of high-performance materials such as liquid crystal displays (LCDs) .
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-ethenyl- involves its ability to interact with various molecular targets through electrophilic aromatic substitution . The ethenyl group can undergo polymerization reactions , forming long chains that contribute to the compound’s applications in polymer chemistry . Additionally, the hydroxyl group can participate in hydrogen bonding , influencing the compound’s physical properties and reactivity .
Comparaison Avec Des Composés Similaires
Biphenyl: Lacks the hydroxyl and ethenyl groups, making it less reactive in certain chemical reactions.
4-Vinylbiphenyl: Similar structure but lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
4-Phenylstyrene: Similar to 4-vinylbiphenyl but with different substituents on the benzene rings.
Uniqueness: The presence of both the hydroxyl and ethenyl groups in [1,1’-Biphenyl]-4-ol, 4’-ethenyl- makes it unique in its reactivity and applications . The hydroxyl group allows for hydrogen bonding , while the ethenyl group enables polymerization and other reactions . This combination of functional groups enhances its versatility in various scientific and industrial applications .
Propriétés
Numéro CAS |
93249-93-5 |
|---|---|
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
4-(4-ethenylphenyl)phenol |
InChI |
InChI=1S/C14H12O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h2-10,15H,1H2 |
Clé InChI |
BWZNAPOWXNNKME-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl)methanol](/img/structure/B8761677.png)
![Acetic acid, [(4-hydroxyphenyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B8761690.png)











